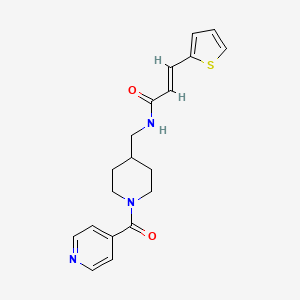
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as ITA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITA belongs to the class of acrylamide-based compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.
Mécanisme D'action
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its anticancer activity by targeting the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide binds to the SH2 domain of STAT3 and prevents its phosphorylation, thereby inhibiting its activation and downstream signaling. This, in turn, leads to the downregulation of various oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Furthermore, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and purified. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potent anticancer activity against a variety of cancer cell lines, making it a useful tool for studying the role of the STAT3 signaling pathway in cancer biology. However, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has some limitations as well. It is not selective for STAT3 and can inhibit other signaling pathways as well. Furthermore, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has poor solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Further studies are needed to optimize the synthesis and formulation of (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide and to evaluate its safety and efficacy in clinical trials. Additionally, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a tool to study the role of the STAT3 signaling pathway in other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be synthesized using a multi-step process that involves the condensation of 4-piperidone hydrochloride with isonicotinoyl hydrazine, followed by reaction with 2-bromo-3-thiophenacryloyl chloride, and finally, reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(4-3-17-2-1-13-25-17)21-14-15-7-11-22(12-8-15)19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKTJNMPOXYRA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)
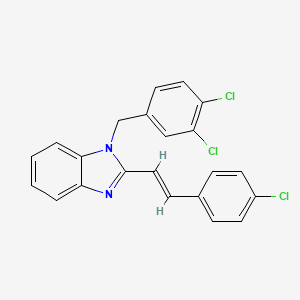
![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)

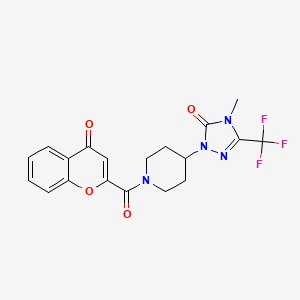
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)

![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)

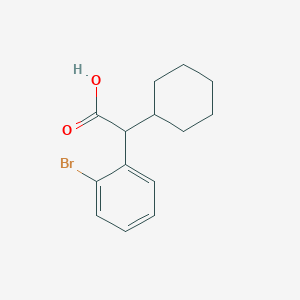

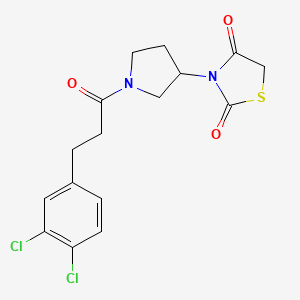
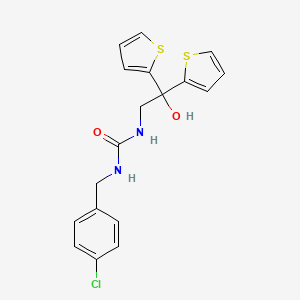
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)